1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl ester derivative of 1-piperidinecarboxylic acid, featuring a complex bicyclic diazabicyclo[3.2.1]octane core substituted with a phenylmethoxy group and a carbonylamino linkage at the 4-position of the piperidine ring (Figure 1). The bicyclic system confers rigidity, while the tert-butyl ester enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-[[(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-24(2,3)33-23(31)26-13-11-18(12-14-26)25-21(29)20-10-9-19-15-27(20)22(30)28(19)32-16-17-7-5-4-6-8-17/h4-8,18-20H,9-16H2,1-3H3,(H,25,29)/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXRZAZIKJXFL-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester (CAS No. 1174020-63-3) is a complex organic compound known for its potential biological activities, particularly as a beta-lactamase inhibitor. This compound's unique bicyclic structure and functional groups contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine ring and a diazabicyclo framework. The presence of the phenylmethoxy group enhances its lipophilicity, which is crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 1174020-63-3 |
| Structural Features | Bicyclic structure with piperidine and diazabicyclo moieties |
Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity due to its potential role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The unique structural features of this compound may allow it to effectively inhibit these enzymes, making it a candidate for developing new antibacterial agents .
The proposed mechanism involves the interaction of the compound with bacterial enzymes, leading to inhibition of their activity. Molecular docking studies suggest that the compound binds effectively to the active site of beta-lactamases, preventing substrate access and thus inhibiting enzyme function .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on β-Lactamase Inhibition :
- Pharmacokinetic Studies :
Synthesis Methods
Several synthetic routes have been proposed for creating this compound:
- The synthesis typically involves multi-step reactions starting from piperidine derivatives and incorporating various functional groups through selective reactions such as acylation and cyclization .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate | Similar piperidine structure | Lacks the diazabicyclo framework |
| tert-butyl n-[2-[[(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]oxyethyl]carbamate | Contains a carbamate group | Different functional group leading to varied reactivity |
| [(2S,5R)-7-oxo-2-[[(2S)-piperidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | Related bicyclic structure | Incorporates a sulfate group |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 458.56 g/mol. Its structure includes a piperidine ring, a diazabicyclo framework, and various functional groups that contribute to its reactivity and biological activity.
Anticancer Activity
Research has indicated that derivatives of piperidinecarboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Some piperidine derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics . The presence of the phenylmethoxy group may enhance lipophilicity, facilitating better membrane penetration.
Neuropharmacological Effects
Given the structural similarities to known psychoactive compounds, this piperidine derivative may also have neuropharmacological applications. Preliminary studies suggest potential effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety and depression .
Synthetic Methods
The synthesis of 1-piperidinecarboxylic acid derivatives typically involves multi-step organic reactions. A common approach includes:
- Formation of the Diazabicyclo Framework : This is often achieved through cyclization reactions involving appropriate precursors.
- Amidation Reactions : The introduction of the amide functionality is crucial for enhancing biological activity.
- Esterification : The final step usually involves esterification to yield the desired compound.
Case Study: Synthesis Pathway
A specific synthesis pathway for this compound involves:
- Starting from an amino acid derivative,
- Utilizing coupling reactions to form the diazabicyclo structure,
- Converting the resulting intermediate into the final ester through standard esterification techniques .
In Vivo Studies
Recent studies have explored the in vivo efficacy of similar piperidine derivatives in animal models of cancer and infection. These studies typically assess pharmacokinetics, bioavailability, and therapeutic outcomes compared to existing treatments.
Clinical Trials
While direct clinical trials on this specific compound may be limited, related compounds have entered clinical phases targeting various conditions such as cancer and bacterial infections. The outcomes from these trials provide insights into the potential therapeutic roles of piperidine derivatives .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula. †Estimated via analogous compounds. ‡Topological polar surface area.
Functional and Pharmacological Differences
- Target Compound vs. Loratadine : While both contain piperidinecarboxylic acid esters, Loratadine’s extended aromatic system (benzo[5,6]cyclohepta[1,2-b]pyridine) enables strong H1 receptor binding . The target compound’s diazabicyclo[3.2.1]octane core may favor interactions with β-lactamases or serine proteases, as seen in related bicyclic inhibitors .
- Ester Group Impact: The tert-butyl ester in the target compound improves hydrolytic stability compared to ethyl (Loratadine) or benzyl esters (Benzyl 4-aminopiperidine-1-carboxylate). This reduces premature metabolism, a critical factor in prodrug design .
Q & A
Q. Basic Research Focus
- NMR Analysis : Detailed - and -NMR (e.g., δ 7.40–7.24 ppm for aromatic protons; δ 174.1 ppm for carbonyl signals) identifies stereochemical environments .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., CHIRALPAK®) to validate enantiopurity.
Advanced Consideration : X-ray crystallography or NOESY experiments can resolve ambiguities in spatial arrangements, particularly for the bicyclo[3.2.1]octane core .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Basic Research Focus
- pH Stability : Boc-protected amines are labile under acidic conditions (e.g., TFA deprotection). Stability studies in buffers (pH 2–9) with HPLC monitoring can identify degradation thresholds .
- Thermal Stability : Thermogravimetric analysis (TGA) and accelerated aging (40–60°C) assess decomposition kinetics.
Advanced Consideration : Molecular dynamics simulations model hydrolysis pathways of the phenylmethoxy group or β-lactam ring under stress conditions .
How can researchers validate the compound’s biological activity, such as β-lactamase inhibition?
Q. Basic Research Focus
- Enzymatic Assays : Measure IC values against TEM-1 or KPC-2 β-lactamases using nitrocefin hydrolysis (spectrophotometric detection at 482 nm) .
- MIC Testing : Evaluate synergy with β-lactam antibiotics (e.g., meropenem) against resistant bacterial strains.
Advanced Consideration : Cryo-EM or crystallography of the compound-enzyme complex identifies binding interactions with catalytic serine residues .
What computational tools are suitable for predicting reactivity or optimizing synthetic pathways?
Q. Advanced Research Focus
- Quantum Chemistry : Density functional theory (DFT) calculates transition-state energies for key steps (e.g., acylation) .
- Machine Learning : Training models on reaction databases (e.g., Reaxys) predicts optimal solvents, temperatures, or catalysts for yield improvement .
How should researchers handle hazardous intermediates during synthesis?
Q. Basic Research Focus
- Safety Protocols : Follow SDS guidelines (e.g., PPE, fume hoods) for intermediates with acute toxicity (H302, H315) or respiratory hazards (H335) .
- Waste Management : Neutralize acidic/basic by-products before disposal (e.g., ammonia quenching in ) .
What analytical methods are critical for detecting impurities or by-products?
Q. Basic Research Focus
- GC/MS or LC-MS : Identifies low-abundance impurities (e.g., m/z 380 for parent ion; fragments at m/z 231, 216) .
- HPLC-DAD : Quantifies residual solvents (e.g., dichloroethane) below ICH Q3C limits .
Advanced Consideration : High-resolution mass spectrometry (HRMS) or 2D-NMR (HSQC, HMBC) resolves structurally similar contaminants.
What strategies improve crystallization for structural characterization?
Q. Advanced Research Focus
- Solvent Screening : Use of 2-propanol/water mixtures induces nucleation (as in ’s oxalic acid co-crystallization) .
- Additive Engineering : Chiral additives (e.g., tartaric acid) or seed crystals enhance crystal lattice formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
